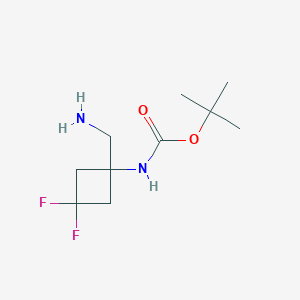

1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine

Description

1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine is a synthetic intermediate featuring a cyclobutane core with strategic substitutions:

- Boc (tert-butoxycarbonyl) group: Protects the amine, enhancing stability during synthetic processes.

- 3,3-Difluoro substitution: Reduces ring strain and improves metabolic stability.

- 1-Methylamine group: Introduces a primary amine, enabling further derivatization or interaction with biological targets.

The methylamine variant likely serves a similar role in drug discovery, leveraging fluorine’s electronic effects and the cyclobutane’s conformational rigidity.

Properties

IUPAC Name |

tert-butyl N-[1-(aminomethyl)-3,3-difluorocyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-8(2,3)16-7(15)14-9(6-13)4-10(11,12)5-9/h4-6,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWZDIJQVDKWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that boc-protected amines, such as this compound, are often used in the synthesis of peptides. Therefore, it’s possible that the compound could interact with various biological targets depending on the specific peptide being synthesized.

Mode of Action

The compound “1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine” is a Boc-protected amine. The Boc group (tert-butyl carbamate) is a protective group used in organic synthesis. It’s stable towards most nucleophiles and bases. The Boc group can be cleaved under anhydrous acidic conditions, allowing the amine to interact with its targets.

Biochemical Pathways

The specific biochemical pathways affected by “this compound” would depend on the specific peptide being synthesized. The boc group itself is involved in the synthesis of boc-protected amines and amino acids. This process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O.

Result of Action

The result of the action of “this compound” would depend on the specific peptide being synthesized and its biological targets. The cleavage of the boc group under anhydrous acidic conditions would result in the release of the protected amine, allowing it to interact with its targets.

Action Environment

The action of “this compound” can be influenced by various environmental factors. For example, the Boc group is stable towards most nucleophiles and bases, but can be cleaved under anhydrous acidic conditions. Therefore, the pH and the presence of water can significantly influence the compound’s action. Additionally, the presence of certain catalysts can facilitate the protection and deprotection of amines.

Biological Activity

1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with two fluorine atoms and a Boc (tert-butyloxycarbonyl) protected amino group. Its molecular formula is CHFNO, and it exhibits properties that make it suitable for various biological applications.

This compound has been studied for its role in modulating immune responses, particularly through the activation of the STING (Stimulator of Interferon Genes) pathway. This pathway is crucial for the innate immune response against viral infections and tumors. The compound acts as an agonist for STING, promoting the production of type I interferons and other cytokines that enhance antiviral defenses and anti-tumor immunity .

Table 1: Summary of Biological Mechanisms

| Mechanism | Description |

|---|---|

| STING Activation | Agonist activity leading to enhanced immune response |

| Cytokine Production | Induction of type I interferons and other pro-inflammatory cytokines |

| Antiviral Activity | Potential to inhibit viral replication through immune modulation |

Therapeutic Applications

The compound's ability to activate the STING pathway suggests its potential use in treating various conditions, including cancers and viral infections. Research indicates that compounds with similar structures have shown efficacy in preclinical models for:

- Cancer Therapy : Enhancing anti-tumor immunity by stimulating STING activation .

- Viral Infections : Increasing host defenses against viruses through interferon-mediated pathways .

Case Studies

Several studies have evaluated the efficacy of related compounds in clinical settings:

- Cancer Treatment : A study demonstrated that a compound structurally similar to this compound significantly reduced tumor size in murine models by activating the STING pathway and promoting T-cell infiltration into tumors .

- Viral Infections : Another investigation highlighted that compounds activating the STING pathway improved survival rates in mice infected with vesicular stomatitis virus (VSV), showcasing their potential as antiviral agents .

Scientific Research Applications

Unfortunately, the available search results provide very limited information specifically on the applications of the compound "1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine." However, based on the data provided, we can infer potential applications and contexts in which this compound or similar compounds are used:

1. Chemical Properties and Synthesis

- Compound Identification: "this compound" is characterized by its catalog number H-027077 and CAS No. 1363382-43-7 . The Smile Code, NCC1(NC(OC(C)(C)C)=O)CC(F)(F)C1, provides a structural representation useful in cheminformatics .

- Building Block in Synthesis: The presence of a Boc-protected amine suggests its utility as a building block in organic synthesis. The Boc (tert-butoxycarbonyl) group is a protecting group commonly used to prevent amines from reacting during a chemical synthesis .

2. Potential Applications in Drug Discovery

- Treatment of Parasitic Diseases: Compounds with similar structural features may be useful in treating parasitic diseases such as malaria . The search results mention compounds that are selective inhibitors of parasitic histone deacetylase (PfHDAC) and suppress the growth of parasites like Plasmodium falciparum .

*Histone deacetylase (HDAC) inhibitors incorporating amides as zinc-binding groups can selectively suppress the growth of Plasmodium falciparum . - HBV Inhibitors: Related compounds may also have applications as HBV (Hepatitis B virus) inhibitors .

3. Amide Synthesis

- One-Pot Amidation: N-Boc-protected aliphatic amines can be efficiently converted to amides using specific reaction protocols involving 2-chloropyridine and trifluoromethanesulfonyl anhydride, followed by a Grignard reagent .

- Protecting Groups: The Boc protecting group is part of a set of urethane protecting groups that includes benzyl carbamate (benzyloxycarbonyl), which suppresses racemization during activation and coupling .

4. Synthesis of N-Boc-Protected Secondary Amines

- Selective Synthesis: A one-pot DRA (Reductive Amination) / N-Boc protection procedure can be used to synthesize N-Boc-protected secondary amines . This method is efficient and versatile, offering advantages over traditional approaches by eliminating overalkylation and avoiding reductive lactamization in the case of γ- or δ-amino esters .

Data Table (Summary of Information):

Case Studies and Research Findings:

Due to the lack of specific case studies directly related to "this compound" in the search results, it's challenging to provide detailed research findings. However, the information available suggests the following potential research directions:

- Anti-parasitic drug development: Given the reference to compounds for treating parasitic diseases, "this compound" or its derivatives could be explored as potential candidates for inhibiting parasitic histone deacetylases .

- Amide synthesis methodologies: The compound can be used in developing new amidation procedures, potentially improving yields and reaction conditions .

- N-Boc protection: It can serve as a reagent in selective N-Boc protection strategies, especially in synthesizing complex molecules where overalkylation or lactamization is a concern .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Cyclobutane Cores

1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol (CAS 1232365-42-2)

- Molecular Formula: C₁₀H₁₇F₂NO₃

- Molecular Weight : 237.24 g/mol.

- Key Differences : Replaces methylamine with hydroxymethyl.

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate (CAS 1403766-72-2)

- Molecular Formula: C₁₃H₂₁F₂NO₄

- Molecular Weight : 293.31 g/mol.

- Key Differences : Carboxylate ester instead of methylamine.

- Implications : The ester group introduces susceptibility to hydrolysis, making it less stable under basic or enzymatic conditions than the methylamine derivative.

Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate

- Molecular Formula: C₁₂H₂₀FNO₄

- Molecular Weight : 261.29 g/mol.

- Key Differences: Monofluoro substitution and ester group.

Boc-Protected Cyclic Amines

cis-1-(Boc-amino)-3-fluorocyclopentane

- Molecular Formula: ~C₁₀H₁₇FNO₂ (estimated).

- Key Differences : Cyclopentane ring (5-membered vs. 4-membered cyclobutane).

- Implications : Larger ring size increases conformational flexibility, which may reduce target binding specificity compared to the rigid cyclobutane core.

3,3-Difluoro-1-MethylcyclobutanaMine Hydrochloride (CAS 1408076-03-8)

- Molecular Formula : C₅H₉F₂N

- Molecular Weight : 121.13 g/mol.

- Implications : The free amine increases reactivity but reduces stability during storage and synthesis.

Functional Group Variations

1-Amino-3,3-difluorocyclobutane-1-carboxamide (CAS 2092577-73-4)

- Molecular Formula : C₅H₇F₂N₂O

- Molecular Weight : 164.12 g/mol.

- Key Differences : Carboxamide replaces methylamine; lacks Boc protection.

1-(Boc-amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic Acid

- Molecular Formula: C₁₁H₁₆F₃NO₄ (estimated).

- Key Differences : Trifluoromethyl and carboxylic acid groups.

- Implications : The CF₃ group enhances lipophilicity, while the carboxylic acid introduces pH-dependent solubility.

Preparation Methods

General Strategy for Preparation

The synthesis generally follows these key steps:

- Starting Material Selection: Typically, amino-substituted cyclobutane derivatives or related precursors are used.

- Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under mild conditions.

- Difluorination: Introduction of the difluoro substituents at the 3,3-positions of the cyclobutane ring via fluorination reagents or using difluorinated starting materials.

- Purification and Characterization: The product is purified by chromatography and characterized by NMR, MS, and HPLC.

Boc Protection of Amino Alcohol Precursors

A major preparative step involves Boc protection of amino alcohols structurally related to the target compound. The Boc group serves as a protecting group for the amino functionality, facilitating subsequent synthetic transformations.

The Boc protection is typically carried out by adding di-tert-butyl dicarbonate to the amino alcohol in organic solvents such as ethyl acetate or dichloromethane at room temperature. Reaction times vary from 12 to 18 hours, with yields ranging from moderate (19%) to quantitative depending on purification.

Representative Synthetic Route (Hypothetical Based on Literature)

- Synthesis of 3,3-difluorocyclobutanone: Starting from cyclobutanone, difluorination at the 3,3-positions is achieved using electrophilic fluorination reagents.

- Reductive amination: The ketone is converted to the corresponding amine via reductive amination with an appropriate amine source.

- Boc protection: The free amine is protected using di-tert-butyl dicarbonate under mild conditions as described above.

- Purification: The final product is purified by column chromatography or crystallization.

Analytical Data and Characterization

- NMR Spectroscopy: Characteristic signals for Boc group tert-butyl protons (~1.4 ppm singlet), cyclobutane ring protons, and fluorine coupling patterns.

- Mass Spectrometry: Molecular ion peaks corresponding to the Boc-protected difluorocyclobutylmethylamine.

- HPLC: Used for purity assessment, often showing a single major peak indicating high purity.

Summary Table of Boc Protection Step (Key Step in Preparation)

| Parameter | Details |

|---|---|

| Starting Material | Amino-substituted cyclobutane or related amino alcohol |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc2O) |

| Solvents | Ethyl acetate, dichloromethane, tetrahydrofuran |

| Temperature | Room temperature (20-25°C) |

| Reaction Time | 12-18 hours |

| Yield | 19% - 100% depending on purification method |

| Work-up | Solvent evaporation, aqueous quench, extraction, chromatography |

| Product Form | Amber oil or solid, used directly or purified |

Research Findings and Notes

- The Boc protection step is robust and can be conducted in various solvents with high yields.

- Reaction monitoring by TLC or HPLC is essential to ensure completion.

- Purification by silica gel chromatography improves purity but may reduce yield.

- Difluorination methods are specialized and require careful selection of fluorinating agents to avoid degradation of sensitive functional groups.

- The sequence of difluorination followed by Boc protection is preferred to maintain amino group integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.